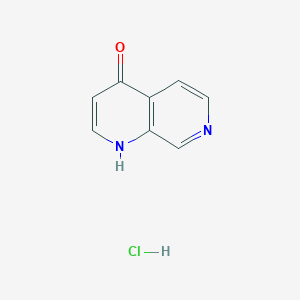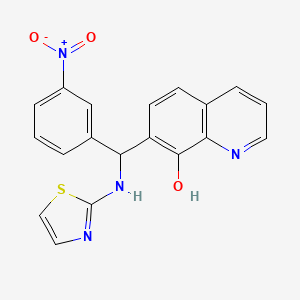
7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol is a complex organic compound with a unique structure that combines a quinoline core with a thiazole and nitrophenyl group.
Vorbereitungsmethoden
The synthesis of 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the thiazole and nitrophenyl groups through various coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potentially altered biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Wissenschaftliche Forschungsanwendungen
7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition and receptor binding.
Industry: Utilized in materials science for the development of novel materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol include other quinoline derivatives and thiazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:
Quinoline derivatives: Compounds like 8-hydroxyquinoline and its derivatives are known for their antimicrobial and anticancer properties.
Thiazole-containing compounds: Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Eigenschaften
IUPAC Name |
7-[(3-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-18-15(7-6-12-4-2-8-20-17(12)18)16(22-19-21-9-10-27-19)13-3-1-5-14(11-13)23(25)26/h1-11,16,24H,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJMCERUBAHADF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399742.png)
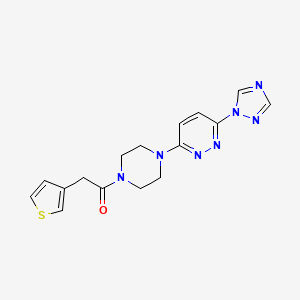
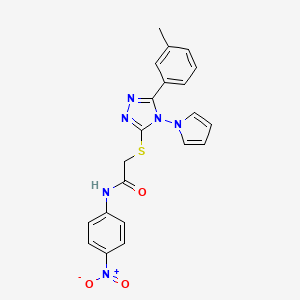
![(5-bromopyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2399747.png)
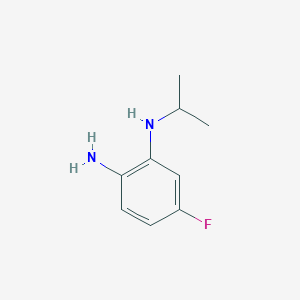

![2-(1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2399753.png)
![4-bromo-2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2399754.png)
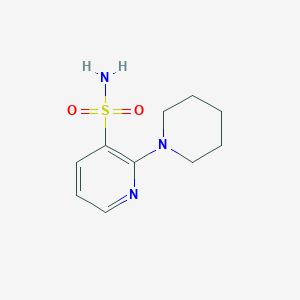
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2399757.png)
![1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2399758.png)

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B2399762.png)
